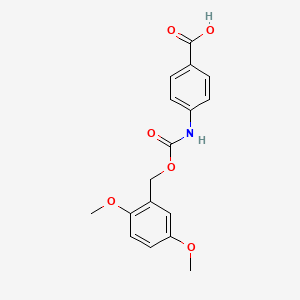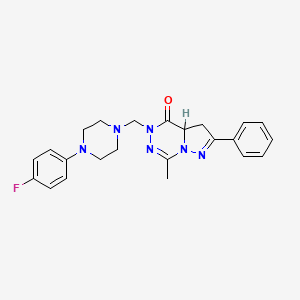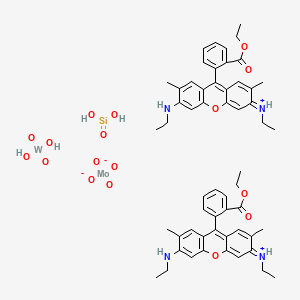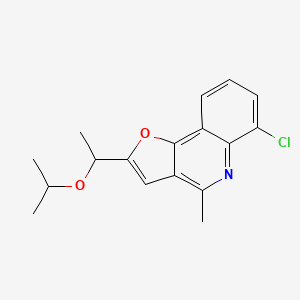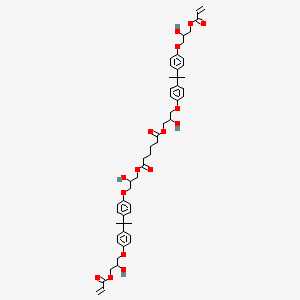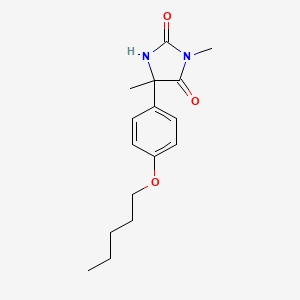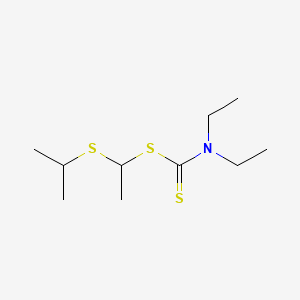
1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate is an organosulfur compound with the molecular formula C10H21NS3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylcarbamodithioate group and a 1-methylethylthio group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction can be represented as follows:
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
This reaction produces sodium diethylcarbamodithioate, which can then be further reacted with 1-chloro-2-methylpropane to yield the desired compound:
NaS2CN(C2H5)2+ClCH2CH(CH3)2→1−((1−Methylethyl)thio)ethyldiethylcarbamodithioate+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can break the sulfur-sulfur bonds.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted carbamodithioates.
Aplicaciones Científicas De Investigación
1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of rubber and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its sulfur-containing groups can interact with thiol groups in proteins, leading to enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium diethylcarbamodithioate
- Thimerosal
- Propane, 1-[(1-methylethyl)thio]-
Comparison
1-((1-Methylethyl)thio)ethyl diethylcarbamodithioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to sodium diethylcarbamodithioate, it has a more complex structure, leading to different reactivity and applications. Thimerosal, another sulfur-containing compound, is primarily used as a preservative, whereas this compound has broader applications in chemistry and biology.
Propiedades
Número CAS |
112165-11-4 |
|---|---|
Fórmula molecular |
C10H21NS3 |
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
1-propan-2-ylsulfanylethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H21NS3/c1-6-11(7-2)10(12)14-9(5)13-8(3)4/h8-9H,6-7H2,1-5H3 |
Clave InChI |
FJCDHUATLNPAFN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SC(C)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


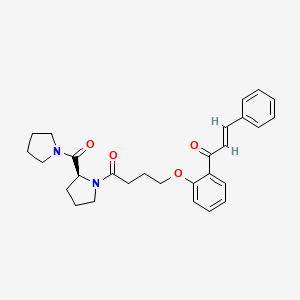
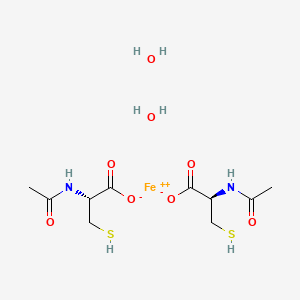

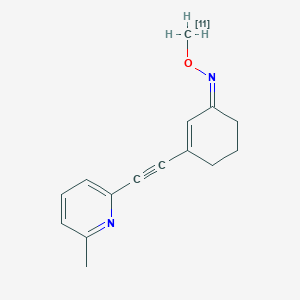

![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)

![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)
